Cicerin

Description

Cicerin is an antifungal peptide first isolated from chickpea seeds (Cicer arietinum) in 2009 . It has a molecular weight of approximately 8.2 kDa and exhibits inhibitory activity against fungal pathogens such as Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea. Unlike other bioactive peptides from chickpeas, this compound lacks mitogenic and anti-HIV-1 reverse transcriptase activities, indicating a specialized role in plant defense . For this article, we focus on the peptide form of this compound as described in .

Properties

bioactivity |

Antifungal |

|---|---|

sequence |

ARCENFADSYRQPPISSSQT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cicerin belongs to a class of plant-derived antifungal peptides. Below, we compare its properties with structurally or functionally related compounds.

Arietin

- Source : Chickpea seeds (Cicer arietinum), co-isolated with this compound .

- Molecular Weight : ~5.6 kDa (smaller than this compound).

- Functional Differences :

- Adsorption : Binds more strongly to CM-Sepharose (cation exchanger), suggesting higher cationic charge .

- Antifungal Potency : Exhibits superior activity against the same fungal targets (e.g., 2–3× higher inhibition of Mycosphaerella arachidicola) .

- Translation Inhibition : 40% stronger inhibition in rabbit reticulocyte lysate assays compared to this compound .

Cicerarin

Defensins

- Source : Widely distributed in plants (e.g., Abrus precatorius defensins) .

- Molecular Weight : ~5 kDa.

- Functional Contrast: Broader antimicrobial spectrum (e.g., antibacterial and antifungal).

Cyclophilin-Like Proteins

- Source : Chickpea seeds .

- Key Differences :

- Exhibit mitogenic and anti-HIV-1 reverse transcriptase activities, which this compound lacks.

- Larger molecular weights (>10 kDa).

Data Tables

Table 1: Physicochemical and Functional Properties

| Compound | Molecular Weight | Source | Antifungal Targets | Cationic Charge | Unique Activities |

|---|---|---|---|---|---|

| This compound | 8.2 kDa | Chickpea seeds | M. arachidicola, F. oxysporum | Moderate | None (specialized antifungal) |

| Arietin | 5.6 kDa | Chickpea seeds | Same as this compound, higher efficacy | High | Strong translation inhibition |

| Defensins | ~5 kDa | Multiple plants | Broad-spectrum | Variable | Antibacterial, thermostable |

Table 2: Antifungal Efficacy (Inhibition Rates)

| Fungal Pathogen | This compound Inhibition (%) | Arietin Inhibition (%) | Defensins Inhibition (%) |

|---|---|---|---|

| M. arachidicola | 60 | 85 | 70 |

| F. oxysporum | 55 | 80 | 65 |

| B. cinerea | 50 | 75 | 60 |

Research Findings and Mechanistic Insights

- Structural Basis for Activity: this compound’s lower cationic charge compared to Arietin may explain its weaker adsorption to CM-Sepharose and reduced antifungal potency .

- Lack of Broad Bioactivity : Unlike defensins or cyclophilin-like proteins, this compound’s activity is restricted to fungi, highlighting its evolutionary specialization for pathogen defense in chickpeas .

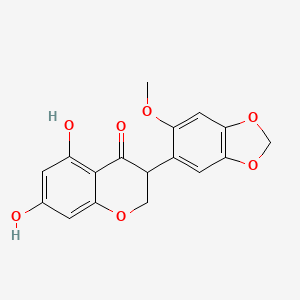

- Nomenclature Note: The term "this compound" appears in conflicting contexts (peptide vs. isoflavonoid), necessitating careful citation and verification in future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.